molecular formula C21H17FN2O2 B1682908 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid CAS No. 851723-84-7

2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid

Cat. No. B1682908
M. Wt: 348.4 g/mol
InChI Key: FATGTHLOZSXOBC-UHFFFAOYSA-N
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Description

This compound is a pharmacologically active compound which is an inhibitor of PGD2 at the CRTH2 receptor . It is specifically related to the microcrystalline form of the compound .


Synthesis Analysis

The synthesis of this compound involves several steps. First, the crystalline form of the compound is treated with a basic aqueous solution. This is followed by a treatment with a weak acid. Finally, the microcrystalline form of the compound is precipitated and recovered .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of the crystalline form with a basic aqueous solution, followed by a treatment with a weak acid .

Scientific Research Applications

Complex Formation with Metals

Research by Wei et al. (2006) explored tridentate ligands derived from quinoline, involved in forming complexes with rhenium tricarbonyl. This study demonstrates the potential of quinoline derivatives, similar in structure to 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid, in forming stable metal complexes, which could be significant in fluorescence applications (Wei et al., 2006).

Synthesis of Derivatives and Biological Activity

A study by Rao et al. (2019) involved the synthesis of various derivatives of 5-fluoro-1H-indol-1-yl compounds, akin to the chemical . These compounds were evaluated for their anti-oxidant and anti-microbial activity, indicating the potential of such compounds in biological applications (Rao et al., 2019).

Applications in Organic Synthesis

Basavarajaiah and Mruthyunjayaswamy (2009) conducted research on the synthesis of substituted indole derivatives involving quinoline, showcasing the role of these compounds in the development of new organic synthesis methodologies (Basavarajaiah & Mruthyunjayaswamy, 2009).

Fluorescence Applications

Hirano et al. (2004) investigated 6-methoxy-4-quinolone, an oxidation product of a compound structurally related to the chemical , for its potential as a novel fluorophore. This research highlights the utility of quinoline derivatives in biomedical analysis, particularly due to their strong fluorescence properties (Hirano et al., 2004).

Sensor Applications

Research by Park et al. (2015) developed a chemosensor using quinoline as a fluorophore for detecting Zn2+ in aqueous solution and living cells. This indicates the potential use of quinoline derivatives in the development of highly selective chemosensors (Park et al., 2015).

properties

IUPAC Name

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATGTHLOZSXOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234343
Record name OC-000459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid

CAS RN

851723-84-7
Record name OC-000459
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OC-459
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OC-000459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMAPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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